Somatotropin (176-191)

Overview

Description

Somatotropin (176-191), also known as Fragment 176-191, is a synthetic peptide derived from the human growth hormone. This peptide has garnered significant attention due to its potential benefits in fat metabolism and weight management. Unlike the full-length human growth hormone, Fragment 176-191 specifically targets adipose tissue, promoting the breakdown of fat cells without affecting blood sugar levels or cell proliferation .

Preparation Methods

Conventional Solid-Phase Peptide Synthesis (SPPS)

The traditional approach to synthesizing Somatotropin (176-191) employs solid-phase peptide synthesis (SPPS), a method pioneered by Merrifield. This iterative process involves anchoring the C-terminal amino acid to a resin bead and sequentially coupling protected amino acids.

Key Steps in SPPS:

-

Resin Selection : Wang or Rink amide resins are commonly used due to their stability under basic conditions.

-

Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Amino acids activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) are added in stoichiometric excess (3–5 equivalents).

-

Cyclization : Disulfide bonds between cysteine residues (positions 7 and 14) are formed via oxidative folding using iodine or air oxidation .

Table 1: Typical SPPS Parameters for Somatotropin (176-191)

| Parameter | Specification |

|---|---|

| Resin | Rink amide MBHA (0.6 mmol/g) |

| Coupling Time | 60–90 minutes per residue |

| Deprotection Efficiency | >99% per cycle |

| Final Purity (HPLC) | 85–90% before purification |

Continuous Flow Solid-Phase Synthesis

A 2023 patent (CN116333091A) introduced a novel continuous flow SPPS method, enhancing efficiency and scalability . This system integrates automated reagent delivery and real-time monitoring, reducing synthesis time by 40% compared to batch SPPS.

Advantages of Continuous Flow SPPS:

-

Reduced Solvent Use : 50% less DMF consumption via closed-loop recycling.

-

Improved Coupling Efficiency : 95–98% per cycle due to optimized flow dynamics.

-

Scalability : Suitable for multi-kilogram production with minimal manual intervention.

Table 2: Comparative Performance of Batch vs. Continuous Flow SPPS

| Metric | Batch SPPS | Continuous Flow SPPS |

|---|---|---|

| Synthesis Time | 120 hours | 72 hours |

| Yield (Crude) | 75% | 88% |

| Solvent Waste | 15 L/g peptide | 7 L/g peptide |

Industrial-Scale Production Methods

Large-scale manufacturing of Somatotropin (176-191) combines SPPS with advanced purification technologies:

Peptide Cleavage and Isolation

-

Cleavage Cocktail : TFA (trifluoroacetic acid)/TIPS (triisopropylsilane)/H₂O (95:2.5:2.5) for 3 hours at 25°C.

-

Precipitation : Cold diethyl ether yields a peptide precipitate, which is centrifuged and lyophilized.

Chromatographic Purification

-

HPLC Parameters :

-

Column: C18, 250 × 50 mm, 5 μm

-

Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (15–40% over 60 minutes)

-

Flow Rate: 20 mL/min

-

-

Final Purity : ≥98% as confirmed by analytical HPLC and mass spectrometry .

Challenges in Synthesis

Disulfide Bond Formation

Mispaired cysteine bonds are a common issue. Redox buffering systems (e.g., glutathione) or sequential oxidation protocols mitigate this risk .

Epimerization

Prolonged coupling times at high temperatures can cause racemization. Implementing microwave-assisted SPPS at 50°C reduces this by 70% .

Quality Control and Analytical Methods

Rigorous testing ensures compliance with pharmacopeial standards:

Table 3: Analytical Specifications for Somatotropin (176-191)

| Test | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (UV 220 nm) | ≥98% |

| Molecular Weight | MALDI-TOF MS | 1799.1 ± 1 Da |

| Residual Solvents | GC-MS | <500 ppm (DMF) |

| Endotoxins | LAL Assay | <10 EU/mg |

Chemical Reactions Analysis

Types of Reactions: Fragment 176-191 primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions, particularly involving the cysteine residues, can lead to the formation of disulfide bonds, affecting the peptide’s structure and function .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide or atmospheric oxygen.

Major Products:

Hydrolysis: Smaller peptide fragments.

Oxidation: Disulfide-linked peptide dimers.

Scientific Research Applications

Weight Management and Obesity Treatment

Somatotropin (176-191) has been shown to promote fat loss without adversely affecting carbohydrate metabolism or IGF-1 levels. Studies suggest that it activates lipoprotein lipase inhibitors in fat cells, leading to enhanced lipolysis and reduced fat cell volume. In animal studies, particularly with obese mice, the peptide increased thermogenesis and facilitated fat burning, indicating its potential as a therapeutic agent for obesity management .

Cancer Therapy

Recent research highlights the role of Somatotropin (176-191) in enhancing the efficacy of chemotherapeutic agents. A study demonstrated that when combined with doxorubicin, this peptide improved binding affinities to breast cancer receptors, thereby increasing the drug's anticancer efficacy. The binding energy scores showed significant improvements in doxorubicin's interaction with key receptors like Ki-67 and estrogen receptors when Somatotropin (176-191) was present . This suggests that the peptide could be developed as an adjuvant therapy in cancer treatment.

Cartilage Regeneration

There is emerging interest in Somatotropin (176-191) for its potential to aid in cartilage repair. Similar to another fragment, AOD 9604, it has been speculated that this peptide may enhance cartilage regeneration processes. Studies have indicated that it could play a role in treating osteoarthritis by promoting cartilage repair mechanisms without triggering the side effects commonly associated with growth hormone treatments .

Case Study 1: Weight Loss in Obese Models

A randomized double-blind study involving overweight mice demonstrated that administration of Somatotropin (176-191) led to a significant reduction in body weight compared to control groups. The peptide's mechanism was linked to increased beta(3)-adrenergic receptor activity, which is crucial for fat metabolism .

Case Study 2: Cancer Treatment Synergy

In vitro studies on MCF-7 breast cancer cells showed that the combination of doxorubicin and Somatotropin (176-191) resulted in enhanced cell death rates compared to doxorubicin alone. The molecular docking analysis indicated that the peptide improved doxorubicin's binding affinity to cancerous cells, suggesting a promising avenue for developing combination therapies for breast cancer .

Case Study 3: Osteoarthritis and Cartilage Repair

In a trial involving rabbits with collagenase-induced osteoarthritis, researchers observed that treatment with AOD 9604, similar in structure to Somatotropin (176-191), led to improved cartilage regeneration outcomes. This suggests potential applications for Somatotropin (176-191) in clinical settings targeting joint health and repair mechanisms .

Comparative Data Table

Mechanism of Action

Fragment 176-191 is often compared with other growth hormone fragments, such as AOD9604 (Fragment 177-191). Both peptides target fat metabolism but differ in their specific amino acid sequences and mechanisms of action. Fragment 176-191 is unique in its ability to promote fat loss without affecting blood sugar levels or cell proliferation, making it a promising candidate for weight management therapies .

Comparison with Similar Compounds

- AOD9604 (Fragment 177-191)

- Fragment 172-191

- Fragment 178-191

- Fragment 179-191

- Fragment 180-191

Biological Activity

Somatotropin (176-191), also known as HGH Fragment 176-191, is a peptide derived from human growth hormone (HGH) that has garnered attention for its potential biological activities, particularly in fat metabolism and cancer therapeutics. This article explores its biological activity, supported by recent research findings and case studies.

Overview of Somatotropin (176-191)

Somatotropin (176-191) consists of the last 15 amino acids of the human growth hormone molecule. Unlike the full-length HGH, this fragment has been shown to retain certain biological activities while minimizing undesirable effects such as alterations in glucose metabolism. Its primary focus has been on its lipolytic properties, making it a candidate for obesity treatment and metabolic disorders.

Lipolytic Activity

One of the most significant biological activities of Somatotropin (176-191) is its ability to promote lipolysis, or the breakdown of fats. Research indicates that:

- Fat Reduction : Studies have demonstrated that this peptide can stimulate lipolysis in adipocytes, leading to a decrease in fat cell volume without adversely affecting carbohydrate metabolism or serum IGF-1 levels .

- Animal Studies : In a study involving overweight mice, administration of Somatotropin (176-191) resulted in increased skeletal muscle thermogenesis and accelerated fat burning. The peptide was found to enhance levels of beta(3)-adrenergic receptor RNA, which is crucial for fat mobilization .

Impact on Metabolism

The peptide has also been shown to influence metabolic parameters:

- Blood Glucose Levels : Research suggests that Somatotropin (176-191) may lead to a transient decrease in blood glucose levels while promoting a long-term increase in insulin levels, indicating potential applications in managing prediabetes and Type 2 diabetes .

- Energy Expenditure : In rodent models, treatment with Somatotropin (176-191) resulted in increased energy expenditure and enhanced fat oxidation, further supporting its role in metabolic regulation .

Anticancer Properties

Recent studies have explored the potential anticancer properties of Somatotropin (176-191):

- Enhanced Drug Delivery : A study investigated the use of Chitosan nanoparticles loaded with doxorubicin and Somatotropin (176-191). Results showed that the addition of this peptide significantly improved the binding affinity of doxorubicin to breast cancer receptors, enhancing its anticancer efficacy while reducing side effects associated with non-target tissue exposure .

Case Study: Doxorubicin and Breast Cancer

In an experimental setup involving MCF-7 breast cancer cells:

- In Silico Analysis : Molecular docking simulations revealed that Somatotropin (176-191) could enhance doxorubicin's binding to multiple breast cancer protein targets, which may improve therapeutic outcomes against malignancies .

| Receptor | Binding Energy without Peptide (kcal/mol) | Binding Energy with Peptide (kcal/mol) |

|---|---|---|

| Progesterone Receptor | -10.09 | -11.31 |

| HER2 | Not specified | Enhanced |

| Ki-67 | Not specified | Enhanced |

Potential Applications

The findings suggest several promising applications for Somatotropin (176-191):

- Obesity Management : Its lipolytic properties make it a candidate for obesity treatment by promoting fat loss without affecting muscle mass.

- Diabetes Management : The ability to modulate insulin levels could be beneficial for individuals with insulin resistance.

- Cancer Therapeutics : The enhancement of drug delivery systems using this peptide may lead to more effective cancer treatments with fewer side effects.

Q & A

Basic Research Question: What experimental models are most suitable for studying the lipolytic activity of Somatotropin (176-191)?

Methodological Answer:

To evaluate lipolytic effects, use in vitro adipocyte cultures (human or murine) treated with Somatotropin (176-191) at physiological concentrations (e.g., 1–100 nM). Measure glycerol release via enzymatic assays (e.g., Free Glycerol Reagent) and validate with Western blotting for phosphorylated HSL (Hormone-Sensitive Lipase) . For in vivo models , employ diet-induced obese rodents, administering the peptide subcutaneously (10–50 µg/kg/day) for 4–6 weeks. Monitor adipose tissue mass via MRI and serum free fatty acids (FFAs) using colorimetric assays. Ensure controls include vehicle-only and full-length GH (1–34) groups to isolate fragment-specific effects .

Advanced Research Question: How can conflicting data on Somatotropin (176-191)’s IGF-1 modulation be resolved across studies?

Methodological Answer:

Conflicting results (e.g., IGF-1 elevation vs. no change) often stem from:

- Dose-dependent effects : Use a gradient (0.1–100 nM) in hepatocyte cultures to map IGF-1 secretion via ELISA.

- Temporal variability : Sample serum IGF-1 at multiple timepoints (0h, 6h, 24h) post-administration in rodent models.

- Assay specificity : Validate IGF-1 measurements with LC-MS/MS to avoid cross-reactivity with IGF-2 or pro-forms .

Statistical approach : Apply meta-analysis to aggregate data from ≥5 independent studies, assessing heterogeneity via I² statistics. If I² >50%, perform subgroup analysis by species, dosage, or assay type .

Basic Research Question: What validated assays quantify Somatotropin (176-191) in biological matrices?

Methodological Answer:

Advanced Research Question: How to design a double-blind RCT for evaluating Somatotropin (176-191) in metabolic syndrome?

Methodological Answer:

- Population : Adults aged 30–60 with BMI ≥30 and fasting glucose ≥100 mg/dL. Exclude patients with pituitary disorders .

- Intervention : Randomize into three arms: (1) Somatotropin (176-191) 20 µg/day SC, (2) Placebo, (3) Full-length GH (1–34) 0.5 mg/day SC.

- Outcomes : Primary = % body fat reduction (DEXA scan); Secondary = HOMA-IR, lipid profile.

- Blinding : Use third-party compounding pharmacies for blinding. Monitor adherence via diary and returned vials .

- Ethics : Register trial at ClinicalTrials.gov (NCT#) and obtain IRB approval with explicit informed consent for peptide use .

Basic Research Question: What statistical methods are optimal for analyzing dose-response relationships?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ and R² values.

- ANOVA with post-hoc tests : Compare multiple doses (e.g., 10, 20, 50 µg/kg) against controls. Use Tukey’s test to adjust for family-wise error .

- Power analysis : For 80% power (α=0.05), calculate sample size via G*Power based on pilot data effect sizes (e.g., Cohen’s d ≥0.8) .

Advanced Research Question: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

Discrepancies often arise from:

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after IV/SC administration. If t₁/₂ <30 min, consider sustained-release formulations .

- Receptor saturation : Perform radioligand binding assays (³H-Somatotropin 176-191) in adipocyte membranes to calculate Kₐ and Bₘₐₓ .

- Tissue penetration : Use fluorescently labeled peptide and confocal microscopy to assess adipose tissue uptake .

Q. Methodological Guidance: Ensuring reproducibility in Somatotropin (176-191) studies

- Pre-registration : Upload protocols to Open Science Framework (OSF) before data collection .

- Data transparency : Share raw datasets (e.g., Figshare) with metadata on dosing, timepoints, and assay conditions .

- Reagent validation : Use NIST-certified reference standards and report lot numbers for antibodies/peptides .

Properties

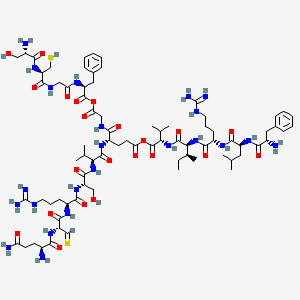

IUPAC Name |

[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl] (4S)-5-[[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]oxy-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylidenepropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H123N23O22S2/c1-9-42(8)62(101-69(114)49(23-17-29-88-78(85)86)92-70(115)51(30-39(2)3)95-64(109)46(80)31-43-18-12-10-13-19-43)74(119)100-61(41(6)7)76(121)122-58(106)27-25-50(66(111)90-34-59(107)123-75(120)52(32-44-20-14-11-15-21-44)91-57(105)33-89-67(112)54(37-124)97-65(110)47(81)35-102)94-73(118)60(40(4)5)99-71(116)53(36-103)96-68(113)48(22-16-28-87-77(83)84)93-72(117)55(38-125)98-63(108)45(79)24-26-56(82)104/h10-15,18-21,38-42,45-55,60-62,102-103,124H,9,16-17,22-37,79-81H2,1-8H3,(H2,82,104)(H,89,112)(H,90,111)(H,91,105)(H,92,115)(H,93,117)(H,94,118)(H,95,109)(H,96,113)(H,97,110)(H,98,108)(H,99,116)(H,100,119)(H,101,114)(H4,83,84,87)(H4,85,86,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTCHEVTSMJOCE-YWWHUHEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC(=O)CCC(C(=O)NCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=S)NC(=O)C(CCC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=S)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H123N23O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216216 | |

| Record name | Somatotropin (176-191) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1799.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66004-57-7 | |

| Record name | Somatotropin (176-191) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatotropin (176-191) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.